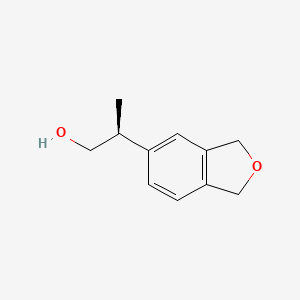
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol, also known as DBP, is a chiral alcohol that has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is not fully understood. However, it has been suggested that (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol may exert its biological activities through modulation of various signaling pathways, including the NF-κB and MAPK pathways. (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the expression of inflammatory mediators, such as COX-2 and iNOS. (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been shown to protect against neurotoxicity induced by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has several advantages for lab experiments. It is a chiral molecule, which makes it useful for studying enantioselective biological processes. (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in some experiments.
Orientations Futures
For research on (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol include the development of (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol derivatives with improved solubility and bioavailability, further studies on its mechanism of action, and exploration of its potential as a tool for studying enantioselective biological processes.
Méthodes De Synthèse
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol can be synthesized through a multistep process starting from commercially available 2-benzofuran-5-carboxylic acid. The synthesis involves the reduction of the carboxylic acid to an aldehyde, followed by a reductive amination reaction with (S)-propan-2-olamine. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, (2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol has been shown to protect against neurotoxicity induced by oxidative stress.
Propriétés
IUPAC Name |
(2S)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHESNAKWPUHH-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)

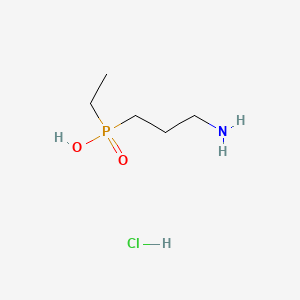
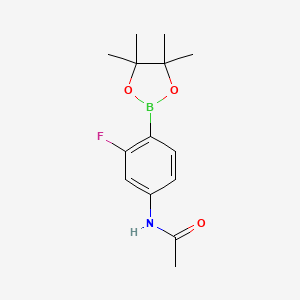
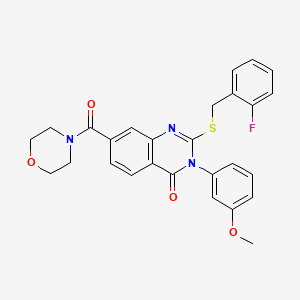
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)
![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)
![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)
![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)

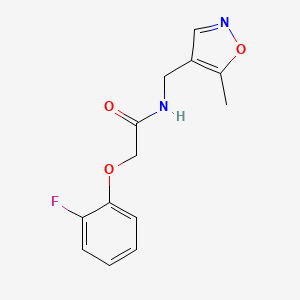
![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)